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The isolation of high-quality genomic DNA from whole blood is a fundamental procedure in

many areas of life science research and drug development. One of the most established and

robust methods for this purpose is the organic extraction technique utilizing a mixture of

phenol, chloroform, and isoamyl alcohol (PCI). Isoamyl alcohol, though a minor component

by volume in the PCI reagent, plays a critical role in ensuring the purity and quality of the

extracted DNA.

The Role of Isoamyl Alcohol

Isoamyl alcohol is primarily included in the organic mixture for the following reasons:

Prevention of Foaming: During the extraction process, the vigorous mixing of the aqueous

sample with the organic solvent can create an emulsion, leading to the formation of a stable

foam at the interface of the two phases. This foam can trap nucleic acids, leading to a

significant loss of DNA yield. Isoamyl alcohol acts as an anti-foaming agent, destabilizing

this emulsion and promoting a sharp, clean interface between the aqueous and organic

layers.[1][2]

Inhibition of RNase Activity: Isoamyl alcohol aids in the inhibition of RNases, enzymes that

degrade RNA. While the primary goal is DNA extraction, preserving the integrity of any co-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b032998?utm_src=pdf-interest
https://www.benchchem.com/product/b032998?utm_src=pdf-body
https://www.benchchem.com/product/b032998?utm_src=pdf-body
https://www.benchchem.com/product/b032998?utm_src=pdf-body
https://www.benchchem.com/product/b032998?utm_src=pdf-body
https://www.benchchem.com/product/b032998?utm_src=pdf-body
https://ehrs.upenn.edu/health-safety/lab-safety/chemical-hygiene-plan/fact-sheets/fact-sheet-phenol-chloroform-extraction
https://www.sjsu.edu/people/steven.lee/courses/c2/s2/DNA%20Extraction%20and%20Quantitation%20for%20Forensic%20Analysts.pdf
https://www.benchchem.com/product/b032998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


extracted RNA can be important for certain downstream applications.[3]

Improved Phase Separation: By reducing emulsification, isoamyl alcohol facilitates a

cleaner separation of the aqueous phase (containing the DNA) from the organic phase

(containing denatured proteins and lipids) upon centrifugation.[4] This is crucial for

preventing the carryover of contaminants that can inhibit subsequent enzymatic reactions

such as PCR.

Principle of the Phenol-Chloroform-Isoamyl Alcohol (PCI) Method

The PCI method is a liquid-liquid extraction technique based on the differential solubility of

macromolecules.[5] When a cell lysate is mixed with the PCI solution, cellular components are

partitioned based on their polarity.

Phenol: This organic solvent is highly effective at denaturing proteins.[6] The denatured

proteins become insoluble in the aqueous phase and are partitioned into the organic phase

or accumulate at the interface.

Chloroform: Chloroform increases the density of the organic phase, aiding in a clearer

separation from the aqueous phase. It also helps to solubilize lipids and further denatures

proteins.

Aqueous Phase: The hydrophilic DNA, with its negatively charged phosphate backbone,

remains in the upper aqueous phase.

Following centrifugation, the DNA-containing aqueous phase can be carefully collected, and

the DNA is typically precipitated using ethanol or isopropanol.

Advantages and Limitations

The PCI method is a cost-effective and reliable technique that can yield high-purity DNA

suitable for a wide range of downstream applications, including PCR, sequencing, and

restriction enzyme digestion.[5] However, it is a manual and relatively time-consuming method

that involves the use of hazardous and toxic chemicals, namely phenol and chloroform.[7]

Therefore, strict safety precautions must be followed, including working in a chemical fume

hood and wearing appropriate personal protective equipment.[1][8][9]
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Experimental Protocols
Protocol 1: Standard Phenol-Chloroform-Isoamyl
Alcohol (PCI) DNA Extraction from Whole Blood
This protocol is adapted for the extraction of genomic DNA from fresh or frozen whole blood

samples collected in EDTA tubes.

Materials and Reagents:

Whole blood sample

Lysis Buffer (see Table 1 for composition)

Proteinase K (20 mg/mL solution)

10% Sodium Dodecyl Sulfate (SDS)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)

Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate (pH 5.2)

100% Ethanol (ice-cold)

70% Ethanol

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Microcentrifuge tubes (1.5 mL and 2.0 mL)

Pipettes and sterile, filter-barrier pipette tips

Microcentrifuge

Water bath or heat block

Procedure:
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Sample Preparation:

For every 1 mL of whole blood, add 3 mL of Lysis Buffer in a centrifuge tube.

Invert the tube several times to mix and incubate on ice for 10-15 minutes to lyse the red

blood cells.

Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the white blood cells.

Carefully discard the supernatant.

Cell Lysis:

Resuspend the white blood cell pellet in 500 µL of a cell lysis solution (e.g., a buffer

containing Tris-HCl, EDTA, and NaCl).

Add 50 µL of 10% SDS and 10 µL of Proteinase K (20 mg/mL). Mix gently by inverting the

tube.

Incubate the mixture at 56°C for 1-2 hours, or overnight, until the solution is clear.

Organic Extraction:

Add an equal volume (approximately 500 µL) of Phenol:Chloroform:Isoamyl Alcohol
(25:24:1) to the lysate.

Mix vigorously by vortexing for 15-20 seconds to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the

proteinaceous interface and the lower organic phase.

Chloroform Wash:

Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous

phase.
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Mix by inverting the tube several times.

Centrifuge at 12,000 x g for 5 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

DNA Precipitation:

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.

Add 2-2.5 volumes of ice-cold 100% ethanol.

Invert the tube gently until the DNA precipitates and becomes visible as a white, thread-

like mass.

Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.

DNA Pelleting and Washing:

Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet the DNA.

Carefully discard the supernatant without disturbing the pellet.

Wash the pellet with 500 µL of 70% ethanol by centrifuging at 12,000 x g for 5 minutes at

4°C.

Carefully discard the ethanol wash. Repeat this wash step once more.

Drying and Resuspension:

Air-dry the DNA pellet for 10-15 minutes at room temperature. Do not over-dry the pellet,

as this can make it difficult to dissolve.[10]

Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water.

Incubate at 65°C for 10 minutes to aid in dissolution.

Storage:
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Store the purified DNA at 4°C for short-term use or at -20°C for long-term storage.

Data Presentation
Table 1: Composition of Buffers and Solutions

Buffer/Solution Component Concentration

Lysis Buffer NH₄Cl 155 mM

KHCO₃ 10 mM

EDTA 0.1 mM

Phenol:Chloroform:Isoamyl

Alcohol
Buffer-equilibrated Phenol 25 parts

Chloroform 24 parts

Isoamyl Alcohol 1 part

Chloroform:Isoamyl Alcohol Chloroform 24 parts

Isoamyl Alcohol 1 part

Table 2: Key Experimental Parameters

Step Parameter Value

Red Blood Cell Lysis Centrifugation 2,000 x g for 10 min at 4°C

Cell Lysis Incubation Temperature 56°C

Incubation Time 1-2 hours (or overnight)

Organic Extraction Centrifugation 12,000 x g for 10 min at RT

Chloroform Wash Centrifugation 12,000 x g for 5 min at RT

DNA Pelleting Centrifugation
12,000 x g for 15-20 min at

4°C

DNA Washing Centrifugation 12,000 x g for 5 min at 4°C
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Table 3: Expected Yield and Purity of Extracted DNA

Parameter Expected Value Notes

DNA Yield 10-40 µg per mL of blood

Yield can vary depending on

the white blood cell count of

the donor.

A260/A280 Ratio 1.8 - 2.0
A ratio below 1.8 may indicate

protein contamination.[7]

A260/A230 Ratio > 1.8

A lower ratio may indicate

contamination with phenol,

chaotropic salts, or

carbohydrates.
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Caption: Workflow for DNA extraction from whole blood using the PCI method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b032998?utm_src=pdf-custom-synthesis
https://ehrs.upenn.edu/health-safety/lab-safety/chemical-hygiene-plan/fact-sheets/fact-sheet-phenol-chloroform-extraction
https://www.sjsu.edu/people/steven.lee/courses/c2/s2/DNA%20Extraction%20and%20Quantitation%20for%20Forensic%20Analysts.pdf
https://www.researchgate.net/post/Can_anyone_help_troubleshooting_our_method_for_DNA_extraction_using_phenol_chloroform_method_from_blood
https://www.mpbio.com/us/how-to-use-the-phenol-chloroform-extraction-method
https://geneticeducation.co.in/phenol-chloroform-dna-extraction-basics-preparation-of-chemicals-and-protocol/
https://www.dovepress.com/methods-for-extracting-genomic-dna-from-whole-blood-samples-current-pe-peer-reviewed-fulltext-article-BSAM
https://www.cellmolbiol.org/index.php/CMB/article/download/830/622/625
https://medicine.nus.edu.sg/medi/doc/safety/Medicine%20SOP17v2%20DNA%20extraction.pdf
http://phyletica.org/lab-protocols/extraction-pci.html
https://www.mpbio.com/troubleshooting-dna-extraction-from-blood
https://www.benchchem.com/product/b032998#using-isoamyl-alcohol-for-dna-extraction-from-whole-blood-samples
https://www.benchchem.com/product/b032998#using-isoamyl-alcohol-for-dna-extraction-from-whole-blood-samples
https://www.benchchem.com/product/b032998#using-isoamyl-alcohol-for-dna-extraction-from-whole-blood-samples
https://www.benchchem.com/product/b032998#using-isoamyl-alcohol-for-dna-extraction-from-whole-blood-samples
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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